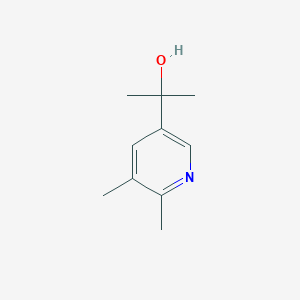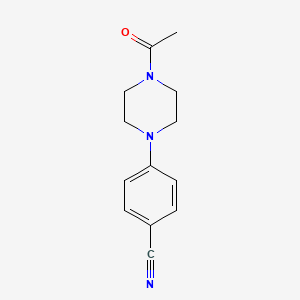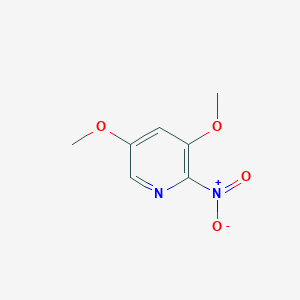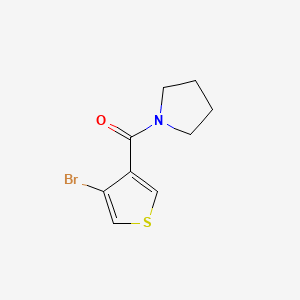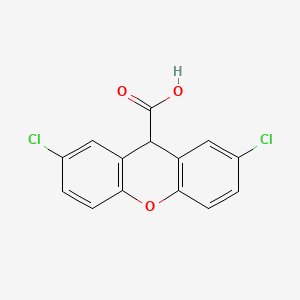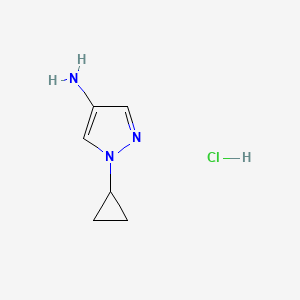
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of a cyclopropyl group attached to the pyrazole ring enhances its chemical reactivity and potential biological activities .
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity against pak4 , a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
Based on the activity of similar compounds, it may interact with its targets, such as pak4, to inhibit their function . This inhibition could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given its potential inhibitory activity against pak4 , it may impact pathways regulated by this kinase, including those involved in cell cycle control .
Result of Action
Similar compounds have demonstrated significant inhibitory activity against pak4 , which could lead to alterations in cell cycle control .
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, with some involving covalent bonding, while others rely on non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes can have significant impacts on cellular functions, including growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on biological processes. It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within different cellular compartments can impact its activity and function .
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 1,3-diketones, followed by cyclization to form the pyrazole ring . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity . For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer eco-friendly attributes and a simple reaction workup .
Chemical Reactions Analysis
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include pyrazole oxides, reduced amines, and substituted pyrazoles .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a methyl group instead of a cyclopropyl group, which affects its reactivity and biological activity.
4-Amino-1H-pyrazole: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
1-Phenyl-1H-pyrazol-4-ylmethanamine hydrochloride:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, enhancing its reactivity and potential biological activities .
Properties
IUPAC Name |
1-cyclopropylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-3-8-9(4-5)6-1-2-6;/h3-4,6H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQRZHGZQEBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


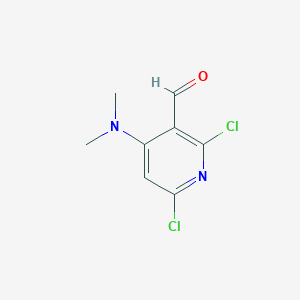
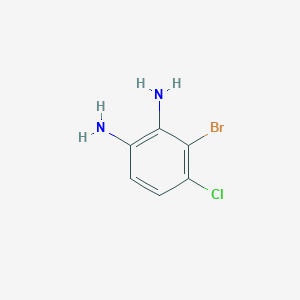
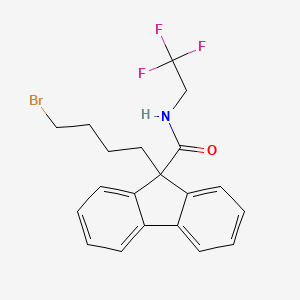
![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)
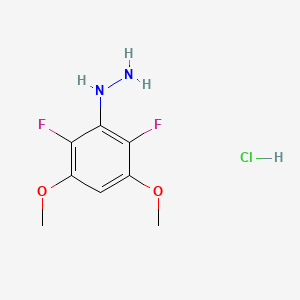
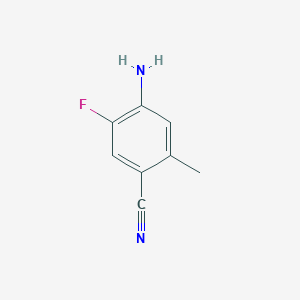
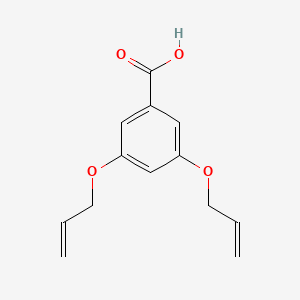
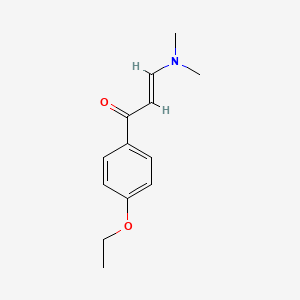
![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)
